molecular formula C15H17NO2 B11872338 naphthalen-2-yl N-tert-butylcarbamate CAS No. 61382-92-1

naphthalen-2-yl N-tert-butylcarbamate

Cat. No.: B11872338
CAS No.: 61382-92-1
M. Wt: 243.30 g/mol
InChI Key: VIUHSSNMQRNVBU-UHFFFAOYSA-N
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Description

Naphthalen-2-yl N-tert-butylcarbamate is an organic compound with the molecular formula C15H17NO2 It is a derivative of naphthalene, where the naphthyl group is bonded to a tert-butylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl N-tert-butylcarbamate can be synthesized through the reaction of naphthalen-2-ylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Naphthalen-2-ylamine+tert-butyl chloroformateNaphthalen-2-yl N-tert-butylcarbamate+HCl\text{Naphthalen-2-ylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Naphthalen-2-ylamine+tert-butyl chloroformate→Naphthalen-2-yl N-tert-butylcarbamate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl N-tert-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products

    Oxidation: this compound oxide.

    Reduction: Naphthalen-2-ylamine.

    Substitution: Naphthalen-2-yl derivatives with various substituents.

Scientific Research Applications

Naphthalen-2-yl N-tert-butylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of naphthalen-2-yl N-tert-butylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The naphthyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl N-tert-butylcarbamate
  • Naphthalen-2-yl N-methylcarbamate
  • Naphthalen-2-yl N-ethylcarbamate

Uniqueness

Naphthalen-2-yl N-tert-butylcarbamate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other naphthyl carbamates and contributes to its specific properties and applications.

Properties

CAS No.

61382-92-1

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

naphthalen-2-yl N-tert-butylcarbamate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)16-14(17)18-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)

InChI Key

VIUHSSNMQRNVBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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